1-[(2-Methoxynaphthalen-1-yl)methyl]-1H-1,2,3-benzotriazole
Description
1-[(2-Methoxynaphthalen-1-yl)methyl]-1H-1,2,3-benzotriazole is a benzotriazole derivative featuring a methoxynaphthalene moiety linked via a methyl group to the nitrogen atom of the benzotriazole ring. Benzotriazoles are widely studied for their biological activity, catalytic roles, and utility in organic synthesis .
Properties
IUPAC Name |
1-[(2-methoxynaphthalen-1-yl)methyl]benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-22-18-11-10-13-6-2-3-7-14(13)15(18)12-21-17-9-5-4-8-16(17)19-20-21/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWZFGGYHRVVEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CN3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methoxynaphthalen-1-yl)methyl]-1H-1,2,3-benzotriazole typically involves the reaction of 2-methoxynaphthalene with benzotriazole under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction. For instance, 2-bromoaniline can be reacted with 1-ethynyl-2-methoxynaphthalene in the presence of Pd(PPh3)2Cl2 and CuI in a DMF:Et3N mixture at 100°C . The resulting product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methoxynaphthalen-1-yl)methyl]-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or benzotriazole rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For
Biological Activity
1-[(2-Methoxynaphthalen-1-yl)methyl]-1H-1,2,3-benzotriazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-[(2-methoxynaphthalen-1-yl)methyl]-1H-1,2,3-benzotriazole is C15H14N4O. The compound features a benzotriazole moiety that is known for its diverse biological activities, including anti-cancer and anti-inflammatory effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzotriazole derivatives. For instance, 1-[(2-methoxynaphthalen-1-yl)methyl]-1H-1,2,3-benzotriazole has shown promising results in inhibiting the proliferation of various cancer cell lines.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | |
| HeLa (Cervical Cancer) | 12.8 | |
| A549 (Lung Cancer) | 18.6 |
Anti-inflammatory Properties
In addition to its anticancer effects, this compound exhibits anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, which are crucial in various inflammatory diseases.
Table 2: Anti-inflammatory Activity
The mechanism through which 1-[(2-methoxynaphthalen-1-yl)methyl]-1H-1,2,3-benzotriazole exerts its effects involves the inhibition of key signaling pathways associated with cancer cell survival and inflammation. It has been suggested that the compound may interact with specific receptors or enzymes involved in these pathways.
Case Studies
Several case studies have explored the biological activity of benzotriazole derivatives. One notable study evaluated the compound's effect on tumor growth in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups.
Case Study Summary:
- Study Design: Xenograft model using MCF-7 cells.
- Dosage: Administered at 10 mg/kg body weight.
- Results: Tumor size reduced by approximately 60% after four weeks of treatment.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
- Nitroimidazole-linked benzotriazoles : Compounds like 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole () feature a nitroimidazole group connected via an alkyl chain. These derivatives are synthesized via nucleophilic substitution between benzotriazole and halogenated nitroimidazoles in the presence of K₂CO₃/DMF, yielding products with antibacterial and antiprotozoic activities .
- Alkoxy and aryloxy derivatives : 1-[(Benzyloxy)(phenyl)methyl]-1H-1,2,3-benzotriazole () and 1-(1-Butoxybutyl)-1H-1,2,3-benzotriazole () are synthesized via alkylation or etherification reactions. These compounds demonstrate the versatility of benzotriazole in forming stable linkages with diverse substituents .
- Heterocyclic substituents : 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-benzotriazole () and 1-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1H-1,2,3-benzotriazole () incorporate thiazole or piperazine groups, respectively, which may enhance pharmacological properties such as receptor binding or solubility .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
| Compound | Melting Point (°C) | Key ¹H-NMR Shifts (δ, ppm) | IR Peaks (cm⁻¹) | Biological Activity |
|---|---|---|---|---|
| Target compound* | N/A | ~7.3–8.1 (aromatic H), 4.6–4.8 (CH₂) | ~1250 (C-O-C methoxy) | Potential enzyme inhibition |
| 1-[3-(2-Methyl-5-nitroimidazol)propyl]-BTZ | 167–169 | 8.10 (aromatic H), 4.70 (CH₂-N) | 1537, 1336 (NO₂) | Antibacterial, antiprotozoic |
| 1-(Benzyloxyphenylmethyl)-BTZ | N/A | 7.32–7.57 (aromatic H), 4.81 (CH₂-O) | 1495 (CH₂) | Synthetic intermediate |
| 1-[(Octyloxy)methyl]-BTZ | N/A | 3.91 (OCH₂), 1.71–2.43 (alkyl CH₂) | 1289 (C-N) | Lipophilic applications |
*Predicted based on analogs (e.g., ).
Key Observations:
- Methoxy vs.
- Alkyl chain length : Shorter chains (e.g., methyl in the target compound) may reduce lipophilicity compared to octyloxy derivatives (), impacting bioavailability .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[(2-Methoxynaphthalen-1-yl)methyl]-1H-1,2,3-benzotriazole, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by alkylation or substitution reactions. For example, phosphonate-functionalized triazoles are synthesized via Michaelis-Becker reactions, with intermediates characterized by NMR and NMR to confirm regioselectivity and purity . Brominated intermediates (e.g., 4-(bromomethyl)-1-[(naphthalen-1-yl)methyl]-1H-1,2,3-triazole) are critical for further functionalization and are validated by crystallographic data .
Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound and its derivatives?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry, as demonstrated for analogous naphthalene-triazole hybrids (e.g., mean C–C bond length = 0.005 Å, factor = 0.069) . NMR spectroscopy complements this by resolving dynamic structural features, such as hydrogen bonding in Mannich base derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of 1-[(2-Methoxynaphthalen-1-yl)methyl]-1H-1,2,3-benzotriazole in multi-step syntheses?
- Methodological Answer : Key factors include:
- Catalyst selection : Cu(I) catalysts improve regioselectivity in CuAAC reactions .
- Solvent systems : THF/TEA mixtures enhance phosphonate coupling efficiency .
- Temperature control : Low temperatures (e.g., 113 K) reduce side reactions during crystallization .
Comparative studies show yields >80% when using optimized protocols .
Q. How should researchers address conflicting data between computational predictions and experimental results in structural studies?
- Methodological Answer : Discrepancies often arise in hydrogen-bonding networks or torsional angles. For example, intra-intermolecular hydrogen bonds predicted computationally for Mannich bases may not align with X-ray data due to crystal packing effects . To resolve this:
- Validate computational models (e.g., DFT) against crystallographic data .
- Use dynamic NMR to probe solution-phase conformations .
Q. What strategies are effective for analyzing bioactivity-structure relationships in triazole-naphthalene hybrids?
- Methodological Answer :
- Functional group modulation : Introduce electron-withdrawing groups (e.g., nitro, phosphonate) to enhance antimicrobial activity, as seen in related triazole derivatives .
- Crystallographic docking : Map steric and electronic interactions using X-ray structures to predict binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
